molecular formula C15H22 B095704 Arhimachalene CAS No. 19419-67-1

Arhimachalene

Cat. No. B095704
CAS RN: 19419-67-1
M. Wt: 202.33 g/mol
InChI Key: RIHWULAZACSXEV-LBPRGKRZSA-N
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Description

Arhimachalene is a sesquiterpenic hydrocarbon with the formula C15H22 . It is one of the major constituents of the Atlas cedar essential oil . The IUPAC name for Arhimachalene is (S)-2,5,9,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzo7annulene .


Synthesis Analysis

Arhimachalene can be prepared by dehydrogenation of the mixture of α-, β- and γ-himachalenes . The reaction, catalyzed with Raney nickel, affords ar-himachalene in 93% yield . In addition, various aromatic amines can be used to provide the corresponding secondary benzylamines in good yields .


Molecular Structure Analysis

Arhimachalene contains a total of 38 bonds. There are 16 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, and 1 eleven-membered ring .


Chemical Reactions Analysis

The nitration reactions of ar-himachalene are highly regioselective . In addition, Friedel-Craft acylation of ar-himachalene at 100 °C produces a mixture of two compounds .


Physical And Chemical Properties Analysis

Arhimachalene has a molecular weight of 202.3352 . The IUPAC Standard InChIKey for ar-himachalene is RIHWULAZACSXEV-UHFFFAOYSA-N .

Scientific Research Applications

  • "Five New cis-Himachalane-Type Sesquiterpenes from the Heartwood of Juniperus chinensis var. tsukusiensis" by Shiu, L., Chen, W.-C., & Kuo, Y. (1999). This study isolated constituents from the heartwood of Juniperus chinensis var. tsukusiensis, including ar-himachalene (1), along with other new cis-himachalane-type sesquiterpenes. The structures of these compounds were elucidated based on spectral and chemical evidence. This research is significant as it was the first time himachalane-type sesquiterpenes were isolated in Juniperus species, contributing to the understanding of natural products chemistry and potential applications in various fields like pharmacology and material science (Shiu, Chen, & Kuo, 1999).

properties

IUPAC Name

(9S)-3,5,5,9-tetramethyl-6,7,8,9-tetrahydrobenzo[7]annulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h7-8,10,12H,5-6,9H2,1-4H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHWULAZACSXEV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C2=C1C=CC(=C2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC(C2=C1C=CC(=C2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arhimachalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
I Houssini, MA Harrad, B Boualy, A Ouahrouch… - … and Materials Research, 2014 - core.ac.uk
We describe the development of a sustainable and solventless acylation reaction of the naturally occurring product, namely 2, 5, 9, 9-tetramethyl-6, 7, 8, 9-tetrahydro-5H-…
Number of citations: 2 core.ac.uk
SAR Hosseini, HR Naseri, H Azarnivand… - Journal of Essential …, 2014 - Taylor & Francis
Dorema ammoniacum from Apiacea family (Vasha in Persian) is one of the most important species in Iran from medicine point of view. The genus Dorema is represented in the flora of …
Number of citations: 15 www.tandfonline.com
M Zoubir, ME Belghiti, ME idrissi, A Zeroual - Theoretical Chemistry …, 2022 - Springer
In this work, we investigated the mechanism and the regioselectivity of the nitration reaction of 3-isopropyl-1,6-dimethyl-naphthalene, ar-himachalene and 4-nitroar-himachalene within …
Number of citations: 6 link.springer.com
A Chaudhary, S Sood, P Das, P Kaur, I Mahajan… - EXCLI …, 2014 - ncbi.nlm.nih.gov
Five new 2, 9, 9-trimethyl-6, 7, 8, 9-tetrahydro-benzocyclohepten-5-ylidene-amine derivatives (16a-16e) were synthesized from α-dehydro-ar-himachalene (11) that was originally …
Number of citations: 14 www.ncbi.nlm.nih.gov
J Mohamed, T Ainane - pharmacologyonline.silae.it
The Atlas cedar or Cedar Atlasis one of the dominant plants in Morocco, it is interesting to know its therapeutic virtues, in order to replace synthetic products with bioactive molecules …
Number of citations: 2 pharmacologyonline.silae.it
O Chauiyakh, E El Fahime, S Aarabi… - International Wood …, 2023 - Taylor & Francis
In Morroco, Cedarwood lignivorous fungi cause significant damage to cedar groves. The losses have been estimated to be more than 30% due to these fungi. This latter brings about …
Number of citations: 0 www.tandfonline.com
A Barhoumi - RHAZES: Green and Applied Chemistry, 2020 - revues.imist.ma
The objective of our work was to theoretical study by the quantum method DFT/B3LYP/6-311G (d, p) of the reaction of tetrachloromethane (CCl 4) with triethylphosphite (P (OEt) 3). For …
Number of citations: 1 revues.imist.ma
A Barhoumi, M El Idrissi, S Bakkas… - Moroccan Journal of …, 2020 - revues.imist.ma
The reaction of diethyl trichloro-methyl phosphonate (C1) with diphenyl methyl phosphinite (C2), has been scrutinized within the Density Function Theory at the B3LYP/6-311 (d, p) …
Number of citations: 5 revues.imist.ma

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